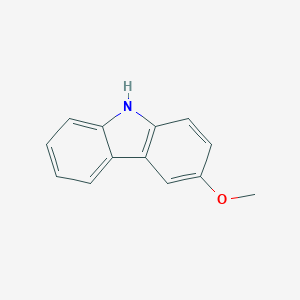

3-Methoxy-9H-carbazole

Overview

Description

3-Methoxy-9H-carbazole is a chemical compound with the empirical formula C13H11NO . It is a photosensitizer and has been found to have anti-breast cancer activity and induces apoptosis .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-9H-carbazole consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Methoxy-9H-carbazole is a solid compound . Its molecular weight is 197.23 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis of N-methoxycarbazole derivatives

Specific Scientific Field

Chemical Engineering and Technology

Summary of the Application

3-Methoxy-9H-carbazole is used in the synthesis of N-methoxycarbazole derivatives, including those with sterically demanding, benzannulated, or strongly electron-donating or -withdrawing substituents .

Methods of Application or Experimental Procedures

Various N-methoxycarbazole derivatives were directly prepared in good-to-moderate yields by the Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenyl-phosphino)xanthene-catalyzed reactions of the corresponding dibromobiphenyl compounds and methoxyamine .

Results or Outcomes

Based on this methodology, the first total synthesis of 3,3’-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), an antimicrobial dimeric carbazole alkaloid previously isolated from the stem bark of Murraya koenigii, was achieved in 18% yield over seven steps from 1,2-dibromobenzene .

Antimicrobial Agents

Specific Scientific Field

Summary of the Application

Carbazole derivatives, including 3-Methoxy-9H-carbazole, have shown significant biological activities, of which its antimicrobial and antifungal activities are the most studied .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

These alkaloids possess a broad range of biological activities, such as antimicrobial , antiangiogenic , and inhibitory effects on NO production in lipopolysaccharide-stimulated BV-2 microglial cells .

Antimicrobial Agents

Results or Outcomes

Carbazole derivatives (8a), (8d), (9c), and (9d), having methoxy groups and chloro groups in heterocyclic moieties, demonstrated moderate to good antibacterial activities .

Optoelectronic Applications

Specific Scientific Field

Electrical Engineering and Technology

Summary of the Application

Polycarbazole and its derivatives, including 3-Methoxy-9H-carbazole, encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Results or Outcomes

These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Antidiabetic Agents

Summary of the Application

Carbazole derivatives, including 3-Methoxy-9H-carbazole, have shown significant biological activities, of which its role in the pathogenesis and development of diabetes is noteworthy .

Results or Outcomes

Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

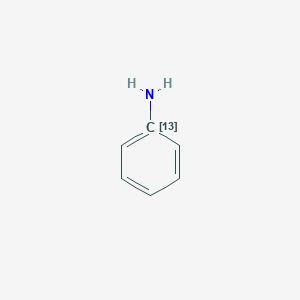

Synthesis of Novel 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Analogues

Summary of the Application

3-Methoxy-9H-carbazole is used in the multi-step synthesis and characterization of novel 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues .

Methods of Application or Experimental Procedures

These analogues were synthesized from 2-(3-methoxy-9H-carbzol-9-yl)acetyl chloride with substituted aromatic primary amines in the presence of an organic base such as triethylamine and methylene dichloride under reflux conditions .

Results or Outcomes

The bioevaluation of these newly synthesized compounds has been studied by evaluating their antibacterial and antifungal activities against various kinds of bacterial and fungal strains .

Safety And Hazards

The safety information for 3-Methoxy-9H-carbazole indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name |

3-methoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISIQSCKDZYPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334092 | |

| Record name | 3-Methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-9H-carbazole | |

CAS RN |

18992-85-3 | |

| Record name | 3-Methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

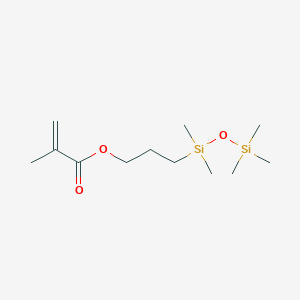

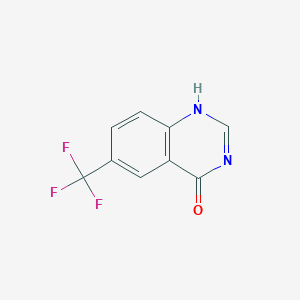

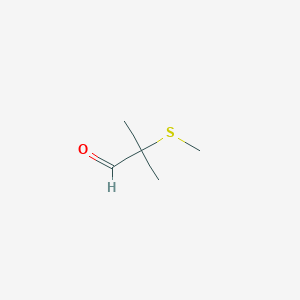

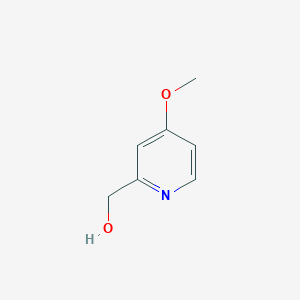

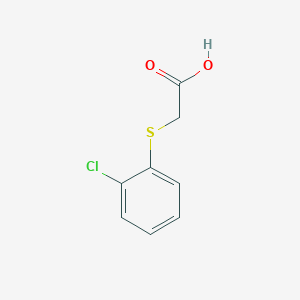

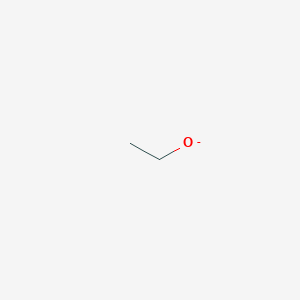

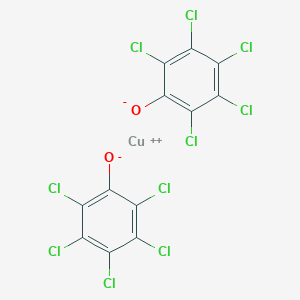

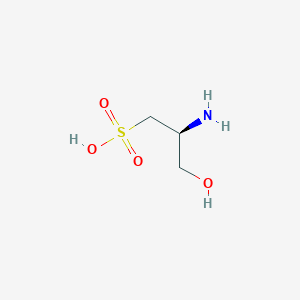

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.